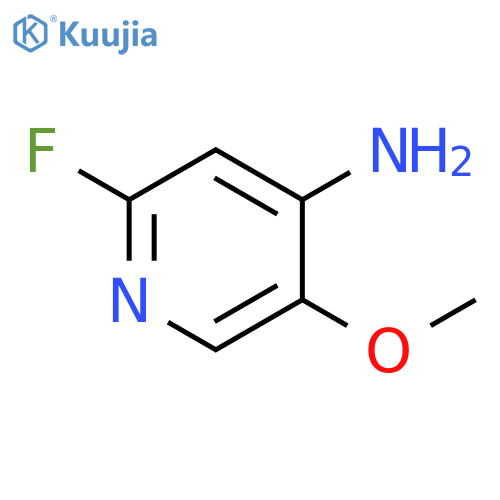

Cas no 1227571-74-5 (2-fluoro-5-methoxypyridin-4-amine)

2-fluoro-5-methoxypyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinamine, 2-fluoro-5-methoxy-

- 2-Fluoro-5-methoxypyridin-4-amine

- F75294

- EN300-318613

- 1227571-74-5

- 2-fluoro-5-methoxypyridin-4-amine

-

- MDL: MFCD16606162

- インチ: 1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)

- InChIKey: JDLXJIQPGSFNJK-UHFFFAOYSA-N

- ほほえんだ: C1(F)=NC=C(OC)C(N)=C1

計算された属性

- せいみつぶんしりょう: 142.054

- どういたいしつりょう: 142.054

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1A^2

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-fluoro-5-methoxypyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318613-0.05g |

2-fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95.0% | 0.05g |

$149.0 | 2025-03-19 | |

| Enamine | EN300-318613-10.0g |

2-fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95.0% | 10.0g |

$2762.0 | 2025-03-19 | |

| Alichem | A022004142-1g |

4-Amino-2-fluoro-5-methoxypyridine |

1227571-74-5 | 97% | 1g |

$1680.00 | 2023-09-03 | |

| Alichem | A022004142-250mg |

4-Amino-2-fluoro-5-methoxypyridine |

1227571-74-5 | 97% | 250mg |

$714.00 | 2023-09-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD353488-250mg |

2-Fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95% | 250mg |

¥2391.0 | 2023-04-04 | |

| Aaron | AR01BWPG-50mg |

2-Fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95% | 50mg |

$132.00 | 2025-02-09 | |

| A2B Chem LLC | AW34120-50mg |

2-Fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95% | 50mg |

$111.00 | 2024-04-20 | |

| A2B Chem LLC | AW34120-250mg |

2-Fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95% | 250mg |

$316.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1967260-1g |

2-Fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95% | 1g |

¥7225.00 | 2024-08-09 | |

| Enamine | EN300-318613-0.25g |

2-fluoro-5-methoxypyridin-4-amine |

1227571-74-5 | 95.0% | 0.25g |

$315.0 | 2025-03-19 |

2-fluoro-5-methoxypyridin-4-amine 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

2. Book reviews

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

2-fluoro-5-methoxypyridin-4-amineに関する追加情報

Professional Introduction to 2-Fluoro-5-Methoxypyridin-4-Amine (CAS No: 1227571-74-5)

2-Fluoro-5-methoxypyridin-4-amine is a significant intermediate in the field of pharmaceutical chemistry, playing a crucial role in the synthesis of various bioactive molecules. This compound, identified by its CAS number 1227571-74-5, has garnered attention due to its versatile applications in drug development. The presence of both fluoro and methoxy substituents on the pyridine ring enhances its reactivity and makes it a valuable building block for medicinal chemists.

The structural features of 2-fluoro-5-methoxypyridin-4-amine contribute to its unique chemical properties. The fluorine atom, being highly electronegative, influences the electronic distribution of the molecule, making it more susceptible to nucleophilic substitution reactions. On the other hand, the methoxy group introduces a slight electron-donating effect, which can modulate the reactivity at different positions of the pyridine ring. This balance of electronic effects makes the compound highly adaptable for further functionalization.

In recent years, 2-fluoro-5-methoxypyridin-4-amine has been extensively studied for its potential in developing novel therapeutic agents. Its incorporation into drug molecules has been shown to improve pharmacokinetic properties such as solubility and metabolic stability. Furthermore, the fluorine substituent is known to enhance binding affinity to biological targets, making it a preferred choice for designing small-molecule drugs.

One of the most compelling aspects of 2-fluoro-5-methoxypyridin-4-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By serving as a key intermediate, this compound enables the construction of complex kinase inhibitors that can selectively target specific enzymatic activities. Recent studies have demonstrated its utility in developing inhibitors for tyrosine kinases, which are pivotal in cancer therapy.

The pharmaceutical industry has also explored the use of 2-fluoro-5-methoxypyridin-4-amine in the development of antiviral and antibacterial agents. The unique structural motifs present in this compound allow for interactions with viral proteases and bacterial enzymes, thereby inhibiting their function. For instance, modifications of the pyridine ring have led to the discovery of new compounds with potent antiviral activity against RNA viruses. Similarly, derivatives of this molecule have shown promising results in combating resistant bacterial strains by interfering with essential metabolic pathways.

Another area where 2-fluoro-5-methoxypyridin-4-amine has made significant contributions is in neuropharmacology. The ability to fine-tune the pharmacological properties of this compound has led to the development of novel neuroactive agents. These include compounds that target neurotransmitter receptors and ion channels, which are involved in conditions such as depression, anxiety, and epilepsy. The fluorine and methoxy groups provide a scaffold that can be modified to achieve desired pharmacological effects while maintaining high selectivity.

The synthetic methodologies for preparing 2-fluoro-5-methoxypyridin-4-amine have also seen considerable advancements. Modern synthetic routes leverage transition metal catalysis and flow chemistry techniques to improve yield and purity. These innovations not only enhance efficiency but also reduce environmental impact by minimizing waste generation. The development of greener synthetic protocols aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

In conclusion, 2-fluoro-5-methoxypyridin-4-amine (CAS No: 1227571-74-5) is a multifaceted compound with broad applications in drug discovery and development. Its structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.

1227571-74-5 (2-fluoro-5-methoxypyridin-4-amine) 関連製品

- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)

- 2228975-85-5(1-(5-methylpyridin-2-yl)methylcyclopropan-1-amine)

- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)

- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)

- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)